molecular formula C19H18FN3O2S2 B11439759 N-(4-fluorobenzyl)-1-(4-oxo-4H-thieno[3,2-d][1,3]thiazin-2-yl)piperidine-3-carboxamide

N-(4-fluorobenzyl)-1-(4-oxo-4H-thieno[3,2-d][1,3]thiazin-2-yl)piperidine-3-carboxamide

Cat. No.: B11439759
M. Wt: 403.5 g/mol
InChI Key: PGNGEJNJZPRXOZ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-1-(4-oxo-4H-thieno[3,2-d][1,3]thiazin-2-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thieno[3,2-d][1,3]thiazine ring system, a piperidine ring, and a fluorobenzyl group. The presence of these functional groups makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-1-(4-oxo-4H-thieno[3,2-d][1,3]thiazin-2-yl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Thieno[3,2-d][1,3]thiazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperidine Ring: The piperidine ring is often introduced through nucleophilic substitution reactions.

    Attachment of the Fluorobenzyl Group: This step involves the use of 4-fluorobenzyl halides in the presence of a base to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-d][1,3]thiazine ring.

    Reduction: Reduction reactions can occur at the carbonyl group present in the structure.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.

Scientific Research Applications

N-(4-fluorobenzyl)-1-(4-oxo-4H-thieno[3,2-d][1,3]thiazin-2-yl)piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-1-(4-oxo-4H-thieno[3,2-d][1,3]thiazin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-1-(4-oxo-4H-thieno[3,2-d][1,3]thiazin-2-yl)piperidine-3-carboxamide
  • N-(4-methylbenzyl)-1-(4-oxo-4H-thieno[3,2-d][1,3]thiazin-2-yl)piperidine-3-carboxamide

Uniqueness

N-(4-fluorobenzyl)-1-(4-oxo-4H-thieno[3,2-d][1,3]thiazin-2-yl)piperidine-3-carboxamide is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic properties and reactivity compared to its analogs

Properties

Molecular Formula

C19H18FN3O2S2

Molecular Weight

403.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-(4-oxothieno[3,2-d][1,3]thiazin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C19H18FN3O2S2/c20-14-5-3-12(4-6-14)10-21-17(24)13-2-1-8-23(11-13)19-22-15-7-9-26-16(15)18(25)27-19/h3-7,9,13H,1-2,8,10-11H2,(H,21,24)

InChI Key

PGNGEJNJZPRXOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(C(=O)S2)SC=C3)C(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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